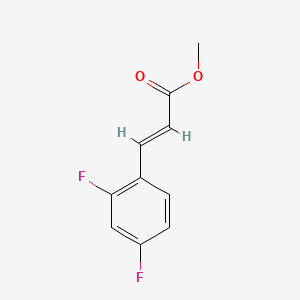

Methyl 3-(2,4-difluorophenyl)acrylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-3-(2,4-difluorophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2-6H,1H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMDQMSXOKRYDF-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of (E)-Methyl 3-(2,4-difluorophenyl)acrylate

Foreword: The Strategic Value of Fluorinated Acrylates in Modern Chemistry

(E)-Methyl 3-(2,4-difluorophenyl)acrylate (CAS No. 186758-21-4) stands as a pivotal building block at the intersection of materials science and pharmaceutical development. As an α,β-unsaturated ester, its inherent reactivity makes it a versatile intermediate. The incorporation of a 2,4-difluorophenyl moiety, however, elevates its significance. The strategic placement of fluorine atoms can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide offers a comprehensive exploration of the synthesis, properties, and handling of this valuable compound, tailored for researchers and professionals in organic synthesis and drug discovery.

Strategic Synthesis: Pathways to (E)-Methyl 3-(2,4-difluorophenyl)acrylate

The construction of the α,β-unsaturated ester linkage is the cornerstone of synthesizing (E)-Methyl 3-(2,4-difluorophenyl)acrylate. Two preeminent and highly reliable methodologies for this transformation are the Palladium-Catalyzed Heck Reaction and the Wittig Reaction. The choice between these routes is often dictated by the availability of starting materials, desired scale, and tolerance of other functional groups.

The Heck-Mizoroki Reaction: A Robust C-C Bond Forming Strategy

The Heck reaction is a powerful palladium-catalyzed cross-coupling of an unsaturated halide with an alkene.[3] For the synthesis of (E)-Methyl 3-(2,4-difluorophenyl)acrylate, this involves the coupling of an aryl halide (e.g., 1-iodo-2,4-difluorobenzene) with methyl acrylate. A significant advantage of the Heck reaction is its excellent stereoselectivity, typically yielding the trans or (E)-isomer, which is often the desired configuration in pharmaceutical intermediates.[3]

Causality of Experimental Choices:

-

Catalyst: A palladium(II) source like Palladium(II) acetate is often used as a pre-catalyst, which is reduced in situ to the active Pd(0) species. The choice of phosphine ligands, such as triphenylphosphine (PPh₃), is critical for stabilizing the catalytic species and influencing reactivity.

-

Base: An organic base like triethylamine (Et₃N) is essential to neutralize the hydrogen halide (HX) formed during the catalytic cycle, regenerating the active Pd(0) catalyst.[4][5]

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is typically employed to facilitate the dissolution of the reactants and the catalytic species.[4]

Illustrative Workflow: Heck Reaction

Caption: Workflow for the Heck Reaction Synthesis.

Detailed Experimental Protocol (Representative):

-

To a dry, inert-atmosphere flask, add 1-iodo-2,4-difluorobenzene (1.0 eq), methyl acrylate (1.5 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

-

Add anhydrous N,N-dimethylformamide (DMF) as the solvent, followed by triethylamine (2.0 eq).

-

Heat the reaction mixture to 80-100 °C under a nitrogen or argon atmosphere and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (E)-isomer.[4][6]

The Wittig Reaction: A Classic Olefination Approach

The Wittig reaction provides an alternative, powerful method for alkene synthesis by reacting a phosphorus ylide (a Wittig reagent) with an aldehyde or ketone.[7][8] For our target molecule, this involves the reaction of 2,4-difluorobenzaldehyde with a stabilized ylide, methyl (triphenylphosphoranylidene)acetate.

Causality of Experimental Choices:

-

Ylide Stability: The use of a stabilized ylide, where the carbanion is adjacent to an ester group, is key. Stabilized ylides are less reactive than their unstabilized counterparts and generally lead to the thermodynamically more stable (E)-alkene with high selectivity.[7]

-

Reaction Conditions: The reaction with a stabilized ylide can often be carried out under milder conditions, sometimes even in aqueous media, and does not require the use of exceptionally strong bases like n-butyllithium that are necessary for unstabilized ylides.[9] The reaction proceeds via an oxaphosphetane intermediate, which decomposes to the alkene and triphenylphosphine oxide.[8]

Illustrative Workflow: Wittig Reaction

Caption: Workflow for the Wittig Reaction Synthesis.

Detailed Experimental Protocol (Representative):

-

In a round-bottom flask, dissolve 2,4-difluorobenzaldehyde (1.0 eq) and methyl (triphenylphosphoranylidene)acetate (1.1 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).

-

Stir the reaction mixture at room temperature. The reaction is often complete within a few hours to overnight. Monitor by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

The resulting crude solid contains the desired product and triphenylphosphine oxide. Triturate the solid with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate to dissolve the acrylate product, leaving the less soluble triphenylphosphine oxide behind.

-

Filter the mixture and wash the solid with additional solvent.

-

Combine the filtrates and concentrate under reduced pressure.

-

If necessary, further purify the product by flash column chromatography or recrystallization.[9]

Physicochemical and Spectroscopic Profile

Accurate characterization is paramount for validating the synthesis of (E)-Methyl 3-(2,4-difluorophenyl)acrylate. The following table summarizes its key properties, and the subsequent sections detail the expected spectroscopic signatures for structural confirmation.

| Property | Value |

| Chemical Formula | C₁₀H₈F₂O₂ |

| Molecular Weight | 198.17 g/mol |

| CAS Number | 186758-21-4 ((E)-isomer) |

| Appearance | White to off-white solid or colorless oil |

| Melting Point | Data not consistently available; may be a low-melting solid |

| Boiling Point | Data not available; estimated to be >200 °C at atm. pressure |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, THF) |

Spectroscopic Data for Structural Elucidation

The following data represent expected values based on the structure and analysis of similar compounds. Researchers should always compare their experimental data with these reference points for verification.

-

¹H NMR (Proton Nuclear Magnetic Resonance): (CDCl₃, 400 MHz)

-

δ ~7.70-7.60 (d, 1H, J ≈ 16.0 Hz): Vinylic proton on the carbon β to the carbonyl group. The large coupling constant is characteristic of a trans (E)-alkene.

-

δ ~7.55-7.45 (m, 1H): Aromatic proton.

-

δ ~7.00-6.80 (m, 2H): Aromatic protons.

-

δ ~6.40-6.30 (d, 1H, J ≈ 16.0 Hz): Vinylic proton on the carbon α to the carbonyl group.

-

δ ~3.80 (s, 3H): Methyl ester protons.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): (CDCl₃, 100 MHz)

-

δ ~167.0: Carbonyl carbon (C=O).

-

δ ~164.0 (dd, ¹JCF ≈ 250 Hz, ²JCF ≈ 12 Hz): Aromatic carbon attached to fluorine (C-F).

-

δ ~161.0 (dd, ¹JCF ≈ 250 Hz, ²JCF ≈ 12 Hz): Aromatic carbon attached to fluorine (C-F).

-

δ ~143.0: Vinylic carbon (β to carbonyl).

-

δ ~130.0 (dd): Aromatic CH.

-

δ ~118.0: Vinylic carbon (α to carbonyl).

-

δ ~112.0 (dd): Aromatic CH.

-

δ ~104.0 (t): Aromatic CH.

-

δ ~51.5: Methyl ester carbon (-OCH₃). (Note: The exact chemical shifts and coupling constants for the fluorinated aromatic carbons can be complex due to C-F coupling.)

-

-

IR (Infrared) Spectroscopy:

-

~3000-3100 cm⁻¹: C-H stretching (aromatic and vinylic).

-

~2950 cm⁻¹: C-H stretching (aliphatic, methyl).

-

~1720 cm⁻¹: C=O stretching (strong, characteristic of an α,β-unsaturated ester).

-

~1640 cm⁻¹: C=C stretching (vinylic).

-

~1615, 1500 cm⁻¹: C=C stretching (aromatic ring).

-

~1250-1100 cm⁻¹: C-O stretching (ester) and C-F stretching (strong).

-

-

MS (Mass Spectrometry):

-

m/z (EI+): 198 (M⁺, molecular ion), with fragmentation patterns corresponding to the loss of -OCH₃ (m/z 167) and -COOCH₃ (m/z 139).

-

Applications in Drug Discovery and Development

(E)-Methyl 3-(2,4-difluorophenyl)acrylate is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate in the synthesis of more complex molecules. Its structural motifs are found in various classes of biologically active compounds.

-

Precursor to Antifungal Agents: The 2,4-difluorophenyl group is a key pharmacophore in several azole antifungal drugs, such as Voriconazole. While not a direct precursor in the main synthetic routes, derivatives of this acrylate can be used to construct side chains or fragments of novel antifungal candidates.[10]

-

Building Block for Kinase Inhibitors: The cinnamic acid scaffold is prevalent in a variety of kinase inhibitors used in oncology. The acrylate can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, which can then be incorporated into larger molecules designed to target specific enzyme active sites.

-

Serotonin Reuptake Inhibitors: Related fluorinated phenyl acrylate derivatives have shown activity as serotonin reuptake inhibitors, suggesting that (E)-Methyl 3-(2,4-difluorophenyl)acrylate could be a valuable starting material for the synthesis of novel antidepressant and anxiolytic agents.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is non-negotiable. While specific toxicity data for (E)-Methyl 3-(2,4-difluorophenyl)acrylate is limited, the safety precautions should be based on its chemical class (acrylates) and the reagents used in its synthesis.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors or dust.

-

Handling: Avoid contact with skin, eyes, and clothing. Acrylates can be skin and respiratory irritants.[4] In case of contact, wash the affected area immediately with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.

-

Synthesis Hazards:

-

Heck Reaction: Palladium catalysts can be toxic. Phosphine ligands are often air-sensitive and have unpleasant odors.

-

Wittig Reaction: The ylide is a strong base and should be handled with care. The by-product, triphenylphosphine oxide, is generally of low toxicity but should be disposed of as chemical waste.

-

Conclusion

(E)-Methyl 3-(2,4-difluorophenyl)acrylate is a high-value synthetic intermediate whose strategic importance is derived from its combination of a reactive acrylate moiety and a bio-isosterically significant difluorophenyl group. A thorough understanding of its synthesis via robust methods like the Heck and Wittig reactions, coupled with precise analytical characterization, empowers researchers to confidently utilize this compound in the development of novel pharmaceuticals and advanced materials. Adherence to rigorous safety protocols is essential for its responsible handling and application in the laboratory.

References

-

Yang, T., Choo, J., Stavrakis, S., & de Mello, A. (2018). Fluoropolymer Coated PDMS Microfluidic Devices for Application in Organic Synthesis. Scientific Reports. Available at: [Link]

-

Bekircan, O., & Bektas, H. (2007). Synthesis and 1H- and 13C-NMR spectra of some new phthalocyanines. Electronic Supplementary Information. Available at: [Link]

-

LookChem. (n.d.). Methyl Acrylate. Available at: [Link]

-

Motswainyana, W. M., Onani, M. O., Lalancette, R., & Tarus, P. (2013). Hemilabile imino-phosphine palladium(II) complexes: Synthesis, molecular structure, and evaluation in Heck reactions. ResearchGate. Available at: [Link]

-

Ashenhurst, J. (2018). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]

-

The Organic Chemistry Tutor. (2018). Wittig Reaction Mechanism. YouTube. Available at: [Link]

-

Lumen Learning. (n.d.). The Wittig reaction. Organic Chemistry II. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]

-

Hilderbrand, S. A., et al. (2013). Stabilized Wittig Olefination for Bioconjugation. The Royal Society of Chemistry. Available at: [Link]

-

Arai, M., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry. Available at: [Link]

-

Bhanage, B. M., et al. (2000). Heck Reactions of Iodobenzene and Methyl Acrylate with Conventional Supported Palladium Catalysts in the Presence of Organic and/or Inorganic Bases without Ligands. ResearchGate. Available at: [Link]

-

Organic Chemistry Lab Videos. (2020). Wittig Reaction Experiment Part 2: Reaction and Product Isolation. YouTube. Available at: [Link]

-

Pete's Chemistry. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. Available at: [Link]

-

Silva, A. M. G., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available at: [Link]

-

Wikipedia. (n.d.). Methyl acrylate. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Strategic Importance of Pharmaceutical Intermediates: A Look at Acrylate Derivatives. InnoPharmChem. Available at: [Link]

-

Gallant, R. W. (1968). Physical Properties of Hydrocarbons. Part 30-Acrylates. Hydrocarbon Processing. Available at: [Link]

-

Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. (2020). Journal of the National Academy of Sciences of the Republic of Kazakhstan. Available at: [Link]

-

PubChem. (n.d.). Methyl Acrylate. Available at: [Link]

-

Stoyanov, E., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2005). Synthesis and complete assignments of 1H and 13C NMR spectra of mesoionic 2-(p-trifluoromethylphenyl)-3-methyl-4-(p-tolyl)-1,3-thiazolium-5-thiolate and 2-(p-chlorophenyl). ResearchGate. Available at: [Link]

-

Wei, Q., et al. (2017). Synthesis and performance of novel fluoro acrylate polymer containing rigid cyclohexane group as a mesogenic core. ResearchGate. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Available at: [Link]

-

Lima, D. P., et al. (2022). 6-[(2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)butan-2-yl]-5-fluoropyrimidine-4-carbaldehyde. MDPI. Available at: [Link]

-

Liu, W., et al. (2012). Fluorinated Poly(meth)acrylate: Synthesis and properties. ResearchGate. Available at: [Link]

-

Arshadi, M., et al. (2020). Isoamyl (E)-3-(3,4-Dimethoxyphenyl)acrylate. MDPI. Available at: [Link]

-

Kim, J. H., et al. (2022). Synthesis of Room Temperature Curable Polymer Binder Mixed with Polymethyl Methacrylate and Urethane Acrylate for High-Strength and Improved Transparency. MDPI. Available at: [Link]

-

Zhang, Y., et al. (2021). Facile Synthesis of Ultrahigh Molecular Weight Poly(Methyl Methacrylate) by Organic Halides in the Presence of Palladium Nanoparticles. MDPI. Available at: [Link]

Sources

- 1. (Z)-Methyl 3-(2,4-dichlorophenyl)-2-[(2-formylphenoxy)methyl]acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Heck Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 9. rsc.org [rsc.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Characterization of Methyl 3-(2,4-difluorophenyl)acrylate

Foreword: The Significance of Fluorinated Acrylates in Modern Research

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics—have made fluorinated compounds indispensable tools for researchers. Among these, fluorinated acrylates, and specifically Methyl 3-(2,4-difluorophenyl)acrylate, represent a class of molecules with significant potential. This technical guide provides a comprehensive overview of the synthesis, characterization, and analytical methodologies pertinent to this compound, offering a foundational resource for scientists and professionals in the field.

Physicochemical and Structural Characteristics

This compound is an α,β-unsaturated ester distinguished by the presence of a 2,4-difluorophenyl substituent at the β-position of the acrylate backbone. This structural feature is pivotal to its chemical reactivity and potential biological activity. The electron-withdrawing nature of the two fluorine atoms on the phenyl ring significantly influences the electron density of the entire molecule, impacting its behavior in various chemical transformations and interactions with biological targets.

| Property | Value | Source |

| CAS Number | 166883-00-7 | |

| Molecular Formula | C₁₀H₈F₂O₂ | |

| Molecular Weight | 198.17 g/mol | |

| Appearance | Colorless liquid (predicted) | General knowledge |

| Canonical SMILES | COC(=O)C=CC1=CC=C(C=C1)F | |

| InChI Key | HLMDQMSXOKRYDF-HWKANZROSA-N |

Synthesis of this compound: A Methodological Overview

The synthesis of this compound can be achieved through several established synthetic routes, most notably the Heck and Wittig reactions. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations. The trans isomer is typically the major product due to its thermodynamic stability.

Heck Reaction Approach

The Heck reaction provides a reliable method for the C-C bond formation between an aryl halide and an alkene. In this case, 2,4-difluoroiodobenzene or 2,4-difluorobromobenzene can be coupled with methyl acrylate in the presence of a palladium catalyst and a base.

Experimental Protocol (Illustrative):

-

To a reaction vessel purged with an inert gas (e.g., nitrogen or argon), add 2,4-difluoroiodobenzene (1.0 eq), methyl acrylate (1.2 eq), palladium(II) acetate (0.05 eq), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.1 eq).

-

Add a suitable solvent such as acetonitrile or DMF.

-

Add a base, typically triethylamine (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

-

The filtrate is then concentrated under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Wittig Reaction Approach

The Wittig reaction offers another robust pathway, involving the reaction of an aldehyde with a phosphorus ylide. This method is particularly useful for controlling the stereochemistry of the resulting alkene.

Experimental Protocol (Illustrative):

-

Prepare the phosphorus ylide by reacting triphenylphosphine with methyl bromoacetate to form the phosphonium salt, followed by deprotonation with a strong base (e.g., sodium hydride or n-butyllithium) in an anhydrous solvent like THF.

-

In a separate flask, dissolve 2,4-difluorobenzaldehyde (1.0 eq) in the same anhydrous solvent.

-

Cool the aldehyde solution to 0 °C and add the freshly prepared ylide solution dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Spectroscopic Characterization

A thorough spectroscopic analysis is essential for the unequivocal identification and purity assessment of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the proton environment in the molecule. The expected signals for the trans isomer are:

-

Vinylic Protons: Two doublets in the region of δ 6.0-8.0 ppm, corresponding to the two protons on the double bond. The coupling constant (J) between these two protons is typically in the range of 15-18 Hz, confirming the trans configuration.

-

Aromatic Protons: A series of multiplets in the aromatic region (δ 6.8-7.8 ppm) corresponding to the three protons on the difluorophenyl ring. The coupling patterns will be complex due to both proton-proton and proton-fluorine couplings.

-

Methyl Protons: A singlet around δ 3.8 ppm, integrating to three protons, corresponding to the methyl ester group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The electron-withdrawing effects of the fluorine and ester groups will influence the chemical shifts.

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 166 ppm.

-

Vinylic Carbons: Two signals for the alkene carbons, with the carbon α to the carbonyl appearing more upfield than the β carbon.

-

Aromatic Carbons: Several signals in the aromatic region (δ 110-165 ppm). The carbons directly attached to the fluorine atoms will appear as doublets due to C-F coupling.

-

Methyl Carbon: A signal for the methyl ester carbon around δ 52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands include:

-

C=O Stretch (Ester): A strong absorption band around 1720-1730 cm⁻¹.

-

C=C Stretch (Alkene): An absorption band around 1640 cm⁻¹.

-

C-O Stretch (Ester): Strong absorptions in the range of 1100-1300 cm⁻¹.

-

C-F Stretch (Aryl Fluoride): Strong absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹.

-

=C-H Bending (trans-Alkene): A characteristic band around 980 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 198 would be expected. Common fragmentation patterns for methyl cinnamate derivatives involve the loss of the methoxy group (-OCH₃) to give a fragment at [M-31]⁺, and the loss of the carbomethoxy group (-COOCH₃) to give a fragment at [M-59]⁺.

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of this compound and for monitoring reaction progress. A reversed-phase HPLC method is generally suitable for this type of compound.

Illustrative HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound exhibits strong absorbance (e.g., 254 nm).

-

Column Temperature: 30 °C.

Protocol for Purity Determination:

-

Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by diluting the stock solution.

-

Inject the standards and the sample solution into the HPLC system.

-

Record the chromatograms and integrate the peak areas.

-

The purity of the sample can be determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several areas of chemical research:

-

Medicinal Chemistry: The difluorophenyl moiety is a common pharmacophore in many active pharmaceutical ingredients. The acrylate functionality allows for its incorporation into larger molecules through various reactions, such as Michael additions, making it a useful intermediate in the synthesis of potential drug candidates. The fluorine atoms can enhance metabolic stability and binding affinity.

-

Materials Science: Fluorinated acrylates are used in the synthesis of polymers with specialized properties, such as low surface energy, high thermal stability, and unique optical properties. These polymers find applications in coatings, specialty plastics, and electronic materials.

-

Agrochemicals: The incorporation of fluorine is a common strategy in the design of modern pesticides and herbicides to enhance their efficacy and bioavailability.

Safety and Handling

As with all acrylates, this compound should be handled with appropriate safety precautions. It is expected to be an irritant to the skin, eyes, and respiratory system.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition. Acrylates can polymerize upon exposure to light and heat, so storage in a dark bottle is recommended.

Conclusion

This compound is a versatile and valuable compound with significant potential in both pharmaceutical and materials science research. A thorough understanding of its synthesis, purification, and characterization is paramount for its effective utilization. This guide has provided a comprehensive overview of the key analytical techniques and methodologies required to work with this important fluorinated building block, serving as a practical resource for researchers in the field.

References

- Yao, W., et al. (2015). Fluorinated poly(meth)acrylate: Synthesis and properties. Polymer, 59, 1-15.

- Royal Society of Chemistry. (2013). Supplementary Material for: CoII immobilized on aminated Fe3O4@Boehmite nanoparticles (Fe3O4@Boehmite-NH2-CoII NPs): a

An In-Depth Technical Guide to the NMR Spectroscopy of Methyl 3-(2,4-difluorophenyl)acrylate

Introduction: The Crucial Role of NMR in the Structural Elucidation of Fluorinated Acrylates

In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate their physicochemical and biological properties. Methyl 3-(2,4-difluorophenyl)acrylate, a member of the fluorinated acrylate family, is a versatile building block in organic synthesis. Its structural integrity is paramount for its intended applications, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for its characterization.

This technical guide provides a comprehensive analysis of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of the NMR data associated with this compound. Beyond a mere presentation of spectral data, this guide delves into the causal relationships between the molecular structure and the observed NMR parameters, offering field-proven insights into spectral interpretation and experimental best practices.

Molecular Structure and Atom Numbering

For clarity in the subsequent NMR analysis, the following atom numbering scheme will be used for this compound.

Caption: Atom numbering for this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides key information about the proton environments in the molecule. The spectrum is typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-7 | ~7.65 | d | JH7-H8 = 16.0 | 1H |

| H-8 | ~6.35 | d | JH8-H7 = 16.0 | 1H |

| Ar-H | ~6.8-7.5 | m | - | 3H |

| OCH₃ | ~3.80 | s | - | 3H |

Interpretation and Causality:

-

Olefinic Protons (H-7 and H-8): The two vinyl protons, H-7 and H-8, appear as distinct doublets. The large coupling constant of approximately 16.0 Hz is characteristic of a trans relationship between these two protons, confirming the (E)-stereochemistry of the acrylate double bond. The downfield chemical shift of H-7 is attributed to the deshielding effect of the adjacent aromatic ring and the anisotropic effect of the carbonyl group.

-

Aromatic Protons (Ar-H): The three protons on the difluorophenyl ring resonate in the aromatic region. Due to the presence of two fluorine substituents, the signals are complex multiplets resulting from both proton-proton and proton-fluorine couplings.

-

Methyl Protons (OCH₃): The three protons of the methyl ester group appear as a sharp singlet at approximately 3.80 ppm. The singlet nature indicates the absence of any adjacent protons.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the presence of fluorine, carbon signals of the aromatic ring will exhibit C-F coupling.

Table 2: ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C=O | ~166.5 | s |

| C-4 | ~163.0 | dd |

| C-2 | ~160.5 | dd |

| C-7 | ~140.0 | t |

| C-1 | ~129.5 | dd |

| C-6 | ~128.0 | d |

| C-8 | ~120.0 | d |

| C-5 | ~112.0 | dd |

| C-3 | ~104.5 | t |

| OCH₃ | ~51.5 | q |

Interpretation and Causality:

-

Carbonyl Carbon (C=O): The carbonyl carbon of the ester group resonates at the most downfield position, which is typical for this functional group.

-

Aromatic Carbons (C-1 to C-6): The chemical shifts of the aromatic carbons are significantly influenced by the attached fluorine atoms. The carbons directly bonded to fluorine (C-2 and C-4) exhibit large one-bond C-F coupling constants and appear as doublets of doublets. The other aromatic carbons show smaller two- and three-bond C-F couplings.

-

Olefinic Carbons (C-7 and C-8): The chemical shifts of the vinyl carbons are consistent with their positions in an α,β-unsaturated ester system.

-

Methyl Carbon (OCH₃): The methyl carbon of the ester appears as a quartet in a proton-coupled spectrum.

¹⁹F NMR Spectral Analysis

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds. The spectrum provides distinct signals for each fluorine atom, and the coupling patterns can reveal through-bond and through-space interactions.

Table 3: ¹⁹F NMR Data for this compound

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity |

| F at C-2 | ~ -110 | m |

| F at C-4 | ~ -105 | m |

Interpretation and Causality:

The two fluorine atoms on the aromatic ring are in different chemical environments and therefore give rise to two distinct signals. The observed multiplicities are a result of coupling to each other (F-F coupling) and to the neighboring aromatic protons (H-F coupling). The exact chemical shifts are sensitive to the solvent and the electronic environment.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for this compound, the following experimental protocol is recommended:

1. Sample Preparation:

-

Weigh approximately 10-20 mg of the purified compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16.

-

Spectral Width: 12-16 ppm.

3. Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Spectral Width: 200-220 ppm.

4. Instrument Parameters (¹⁹F NMR):

-

Spectrometer: 376 MHz or higher.

-

Pulse Program: Standard single-pulse experiment.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 64-128.

-

Spectral Width: A range that covers the expected chemical shifts for aromatic fluorine atoms.

5. Data Processing:

-

Apply an exponential window function (line broadening) to improve the signal-to-noise ratio.

-

Perform Fourier transformation.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C). For ¹⁹F, an external reference like CFCl₃ is often used.

-

Integrate the signals in the ¹H spectrum.

Workflow for NMR Data Analysis

The following diagram illustrates a logical workflow for the comprehensive analysis of NMR data for this compound.

Caption: Workflow for NMR data acquisition, processing, and analysis.

Conclusion

This technical guide has provided a detailed overview of the ¹H, ¹³C, and ¹⁹F NMR data for this compound. By understanding the principles behind chemical shifts and coupling constants, researchers can confidently verify the structure and purity of this important synthetic intermediate. The provided experimental protocols and analysis workflow serve as a practical resource for obtaining and interpreting high-quality NMR data, ensuring the scientific integrity of research and development endeavors.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Gunther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts, and Applications in Chemistry. John Wiley & Sons. [Link]

-

SpectraBase. (n.d.). Wiley. Retrieved January 3, 2026, from [Link]

A Comprehensive Guide to the Spectroscopic Analysis of Methyl 3-(2,4-difluorophenyl)acrylate

Introduction

Methyl 3-(2,4-difluorophenyl)acrylate is a substituted phenylacrylate, a class of compounds recognized for their applications in agrochemical and medicinal fields.[1] The precise characterization of such molecules is paramount for quality control, reaction monitoring, and ensuring efficacy and safety in drug development pipelines. Spectroscopic analysis provides a non-destructive, detailed fingerprint of a molecule's structure, connectivity, and electronic environment.

This technical guide offers an in-depth, field-proven approach to the comprehensive spectroscopic analysis of this compound. Moving beyond a simple recitation of data, this document explains the causality behind methodological choices and interpretive strategies, providing researchers and scientists with a robust framework for validating the structure and purity of this specific molecule. The protocols described herein are designed as self-validating systems, where data from orthogonal techniques converge to provide an unambiguous structural elucidation.

Molecular Structure and Physicochemical Properties

A foundational understanding of the target molecule is critical before delving into its spectral properties. The structure combines an aromatic difluoro moiety with a conjugated acrylate system.

| Property | Value | Source |

| Chemical Name | This compound | [2] |

| CAS Number | 166883-00-7 | [2] |

| Molecular Formula | C₁₀H₈F₂O₂ | [2] |

| Molecular Weight | 198.17 g/mol | [2] |

| Stereochemistry | The double bond is presumed to be in the more stable E (trans) configuration. | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of organic structure determination, providing precise information about the carbon-hydrogen framework and the local electronic environment of each nucleus. For this molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Analysis

The choice of solvent and internal standard is the first critical step. Deuterated chloroform (CDCl₃) is an excellent choice for its ability to dissolve a wide range of organic compounds and its single residual solvent peak is easily identifiable. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, defined as 0 ppm.

Caption: Workflow for NMR spectroscopic analysis.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a quantitative map of the protons in the molecule. The key is to analyze chemical shift (δ), integration (proton count), and multiplicity (neighboring protons).

-

Aromatic Region (δ ≈ 6.8–7.6 ppm, 3H): This region will display complex multiplets due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The proton at C5 (between the two fluorine atoms) will likely be a triplet of doublets, while the protons at C3 and C6 will show more complex patterns.

-

Vinylic Protons (δ ≈ 6.3–7.8 ppm, 2H): Two distinct doublets are expected for the two alkene protons. Crucially, their coupling constant (J) should be large (typically J ≈ 15-17 Hz), which is definitive proof of the trans (E) stereochemistry.[3] The proton on the β-carbon (adjacent to the phenyl ring) will appear further downfield due to deshielding from the ring and the carbonyl group.

-

Methyl Ester Protons (δ ≈ 3.8 ppm, 3H): A sharp singlet corresponding to the three equivalent protons of the methoxy group (-OCH₃) is expected. Its chemical shift is highly characteristic of methyl esters.[3][4]

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbons and their nature. The presence of fluorine introduces C-F coupling, which splits the signals of carbons near the fluorine atoms.

-

Carbonyl Carbon (δ ≈ 166 ppm): The ester carbonyl carbon will be the most downfield signal, typically appearing without any attached protons in a DEPT-135 experiment.[5][6]

-

Aromatic & Vinylic Carbons (δ ≈ 110–165 ppm): This region will be complex. The two vinylic carbons will appear here, as will the six aromatic carbons. The carbons directly bonded to fluorine (C2 and C4) will exhibit very large one-bond C-F coupling constants (¹JCF ≈ 240–260 Hz), appearing as doublets. Other aromatic carbons will show smaller two- and three-bond C-F couplings.

-

Methyl Ester Carbon (δ ≈ 52 ppm): A sharp signal for the methoxy carbon (-OCH₃) is expected in this upfield region.[6]

¹⁹F NMR Spectral Interpretation

For a difluoro compound, ¹⁹F NMR is essential. It directly probes the fluorine nuclei. Two distinct signals are expected, one for the fluorine at C2 and one for the fluorine at C4. These signals will likely appear as doublets of doublets (or more complex multiplets) due to coupling to each other and to adjacent aromatic protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of functional groups, serving as a rapid and reliable method to confirm their presence.

Experimental Protocol: FT-IR Analysis

Attenuated Total Reflectance (ATR) is the preferred method for modern analysis due to its simplicity and speed, requiring no sample preparation other than placing the solid or oil directly on the crystal.

Caption: Workflow for FT-IR spectroscopic analysis via ATR.

FT-IR Spectral Interpretation

The spectrum is dominated by a few key, high-intensity bands that confirm the major structural features.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity | Rationale |

| ~1725 | C=O Stretch (α,β-unsaturated ester) | Very Strong | The carbonyl stretch is one of the most intense and reliable absorptions in an IR spectrum. Conjugation slightly lowers the frequency compared to a saturated ester.[7][8] |

| ~1635 | C=C Stretch (alkene) | Medium | Confirms the presence of the acrylate double bond. Its intensity is enhanced by conjugation.[9] |

| ~1250 & ~1170 | C-O Stretch (ester) | Strong | Corresponds to the asymmetric and symmetric stretching of the C-O-C bond system of the ester.[7] |

| ~1100-1200 | C-F Stretch (aryl fluoride) | Strong | The C-F stretch gives rise to strong absorptions, often complex, in the fingerprint region. |

| ~980 | =C-H Bend (trans-alkene out-of-plane) | Strong | A strong peak in this region is highly diagnostic for a trans-disubstituted double bond. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation, valuable clues about the molecule's substructures.

Experimental Protocol: MS Analysis

Electron Ionization (EI), often coupled with Gas Chromatography (GC-MS), is a classic technique that provides reproducible fragmentation patterns. Electrospray Ionization (ESI) is a softer technique, often used with liquid chromatography (LC-MS) or direct infusion, which is excellent for confirming the molecular ion.

Caption: Workflow for High-Resolution Mass Spectrometry analysis.

MS Spectral Interpretation

Analysis focuses on identifying the molecular ion and rationalizing the major fragment peaks.

| m/z | Ion | Rationale |

| 198.05 | [M]⁺˙ | Molecular Ion Peak . Its presence and accurate mass (via HRMS) confirms the elemental formula C₁₀H₈F₂O₂. |

| 167.04 | [M - OCH₃]⁺ | Loss of the methoxy radical is a very common fragmentation pathway for methyl esters.[10] |

| 139.04 | [M - COOCH₃]⁺ | Cleavage of the entire methyl carboxylate group. |

| 127.01 | [C₇H₄F₂]⁺ | Represents a fragment of the difluorostyrene cation. |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically confirming the extent of the conjugated π-system.

Experimental Protocol: UV-Vis Analysis

A UV-transparent solvent like ethanol or acetonitrile is crucial. The sample is diluted to an extent that the maximum absorbance falls within the linear range of the detector (ideally < 1.5 AU).

Caption: Workflow for UV-Vis spectroscopic analysis.

UV-Vis Spectral Interpretation

The compound possesses a significant chromophore: the 2,4-difluorophenyl ring is in conjugation with the acrylate C=C and C=O bonds. This extended π-system is expected to absorb UV radiation. A maximum absorption (λmax) is anticipated in the range of 260–290 nm, corresponding to a π → π* electronic transition. The presence of this strong absorption band is a key validation of the overall conjugated structure.[11]

Integrated Spectroscopic Analysis

No single technique provides the complete picture. The power of this approach lies in the convergence of data from all four analyses.

-

MS confirms the exact mass and formula.

-

FT-IR confirms the presence of the key functional groups (ester, alkene, aryl fluoride).

-

UV-Vis confirms the conjugated π-system.

-

NMR provides the definitive structural proof, mapping out the C-H framework, confirming the trans-alkene stereochemistry, and detailing the specific arrangement of atoms.

Together, these techniques provide an unambiguous and robust characterization of this compound, meeting the rigorous standards required for research and development.

References

-

ResearchGate. (n.d.). The UV-VIS spectra of acrylic latex coatings containing different P640... Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). Supporting Information - Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

NSL Analytical Services. (n.d.). UV-VIS - Ultraviolet Visible Spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (n.d.). (Z)-Methyl 3-(2,4-dichlorophenyl)-2-[(2-formylphenoxy)methyl]acrylate. Retrieved from [Link]

-

Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers X: Polyacrylates. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of methyl acrylate (a), methyl vinyl ketone (b), and... Retrieved from [Link]

-

ResearchGate. (n.d.). GC-MS Spectra of (a) Methyl 3-(2-nitrophenyl)acrylate (b) Methyl... Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Shimadzu. (n.d.). Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR. Retrieved from [Link]

Sources

- 1. (Z)-Methyl 3-(2,4-dichlorophenyl)-2-[(2-formylphenoxy)methyl]acrylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS: 166883-00-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. Methyl acrylate(96-33-3) 13C NMR spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of the Reaction of Acrylate UV Curable Resin by UV Exposure / FTIR : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 10. researchgate.net [researchgate.net]

- 11. UV-VIS - Ultraviolet Visible Spectroscopy | Materials Characterization Services [mat-cs.com]

"Methyl 3-(2,4-difluorophenyl)acrylate chemical structure and properties"

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Methyl 3-(2,4-difluorophenyl)acrylate, a fluorinated acrylic ester of growing interest in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, synthesis, and analytical characterization, offering insights grounded in practical application and scientific principles.

Introduction and Strategic Importance

This compound is an α,β-unsaturated ester featuring a 2,4-difluorophenyl substituent at the β-position. The incorporation of fluorine atoms into organic molecules is a widely employed strategy in drug discovery and materials science to modulate properties such as metabolic stability, lipophilicity, and electronic characteristics.[1] The difluorophenyl motif, in particular, can significantly influence the molecule's binding interactions and reactivity, making this compound a valuable building block for the synthesis of novel pharmaceutical intermediates and specialized polymers.[2]

Chemical Structure and Physicochemical Properties

The unique arrangement of a methyl ester, an acrylate moiety, and a difluorophenyl ring defines the reactivity and physical nature of this compound.

Chemical Identifiers:

-

Molecular Formula: C₁₀H₈F₂O₂

-

Molecular Weight: 198.17 g/mol

-

CAS Numbers: 166883-00-7; 186758-21-4 (Note: Both CAS numbers are referenced in literature and commercial sources, potentially indicating different suppliers or isomeric forms.)

Stereochemistry: The double bond in the acrylate moiety can exist as either the (E) or (Z) isomer. The (E)-isomer is generally the more thermodynamically stable and, therefore, the more common form.

Visualization of the Chemical Structure:

Figure 1: 2D structure of this compound.

Physicochemical Properties:

| Property | Value (Predicted) | Source |

| Boiling Point | 244.5 ± 25.0 °C | [3] |

| Density | 1.247 ± 0.06 g/cm³ | [3] |

| Melting Point | Not Reported | |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | General knowledge |

Synthesis of this compound

The synthesis of α,β-unsaturated esters like this compound is commonly achieved through two primary, highly reliable methods: the Wittig reaction and the Heck reaction. The choice between these methods often depends on the availability of starting materials and the desired scale of the reaction.

Wittig Reaction: A Robust Olefination Strategy

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[4] For the synthesis of this compound, this involves the reaction of 2,4-difluorobenzaldehyde with a stabilized ylide, methyl (triphenylphosphoranylidene)acetate.

Reaction Scheme: 2,4-Difluorobenzaldehyde + Methyl (triphenylphosphoranylidene)acetate → this compound + Triphenylphosphine oxide

Experimental Protocol (Adapted from a similar synthesis[5]):

-

Preparation: To a solution of 2,4-difluorobenzaldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add methyl (triphenylphosphoranylidene)acetate (1.1 eq).

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Due to the stability of the ylide, heating may be required to drive the reaction to completion.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue will contain the product and triphenylphosphine oxide.

-

Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent. The triphenylphosphine oxide byproduct is often less soluble in nonpolar solvents and may precipitate out upon addition of a solvent like diethyl ether or hexanes, facilitating its removal.

Causality in Experimental Choices:

-

Anhydrous Conditions: The phosphorus ylide is a strong base and can be quenched by protic solvents like water. Therefore, anhydrous solvents and an inert atmosphere are crucial to prevent the degradation of the reagent and ensure a high yield.

-

Stabilized Ylide: The use of methyl (triphenylphosphoranylidene)acetate, a stabilized ylide, generally leads to the preferential formation of the more stable (E)-isomer of the acrylate product.

Heck Reaction: Palladium-Catalyzed Cross-Coupling

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[6] In this context, 2,4-difluorobromobenzene or 2,4-difluoroiodobenzene can be coupled with methyl acrylate.

Reaction Scheme: 2,4-Difluorobromobenzene + Methyl Acrylate --(Pd catalyst, base)--> this compound

Experimental Protocol (General Procedure):

-

Catalyst Pre-formation (Optional but Recommended): In a reaction vessel under an inert atmosphere, dissolve the palladium catalyst (e.g., palladium(II) acetate) and a phosphine ligand (e.g., tri(o-tolyl)phosphine) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile.

-

Reaction Setup: To the catalyst mixture, add the 2,4-difluorobromobenzene (1.0 eq), methyl acrylate (1.2-1.5 eq), and a base (e.g., triethylamine or potassium carbonate, 2.0 eq).

-

Reaction Conditions: Heat the mixture to a temperature typically ranging from 80 to 120 °C. Monitor the reaction progress by TLC or GC-MS.

-

Work-up and Purification: After completion, cool the reaction mixture, dilute with a suitable organic solvent like ethyl acetate, and wash with water and brine to remove the base and other inorganic salts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Causality in Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical for the efficiency of the catalytic cycle. The ligand stabilizes the palladium center and influences the rate and selectivity of the reaction.

-

Base: The base is necessary to neutralize the hydrohalic acid (HBr or HI) that is formed during the reaction, thus regenerating the active palladium(0) catalyst.

Workflow Visualization:

Figure 2: Synthetic workflows for this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule.

-

Aromatic Protons: The three protons on the difluorophenyl ring will appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm) due to proton-proton and proton-fluorine coupling.

-

Olefinic Protons: The two protons of the acrylate double bond will appear as doublets, with a large coupling constant (J ≈ 16 Hz for the (E)-isomer) indicative of a trans configuration.

-

Methyl Protons: The three protons of the methyl ester group will appear as a singlet, typically around δ 3.8 ppm.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the ten carbon atoms.

-

Carbonyl Carbon: The ester carbonyl carbon will be observed at the downfield end of the spectrum (δ ~166 ppm).

-

Aromatic and Olefinic Carbons: These will appear in the region of δ 110-165 ppm, with the carbon atoms directly bonded to fluorine showing characteristic splitting patterns (C-F coupling).

-

Methyl Carbon: The methyl carbon of the ester will appear at a higher field (δ ~52 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

C=O Stretch: A strong absorption band around 1720 cm⁻¹ corresponding to the ester carbonyl group.

-

C=C Stretch: An absorption band around 1640 cm⁻¹ for the acrylate double bond.

-

C-F Stretch: Strong absorption bands in the fingerprint region, typically between 1100 and 1300 cm⁻¹, corresponding to the carbon-fluorine bonds.

-

C-O Stretch: Absorption bands for the ester C-O bonds will also be present.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 198.17. The fragmentation pattern can provide further structural information, with common losses including the methoxy group (-OCH₃) and the entire ester group (-COOCH₃).

Applications in Research and Development

This compound serves as a versatile intermediate in several areas of chemical research and development:

-

Pharmaceutical Intermediates: The compound is a valuable precursor for the synthesis of more complex molecules with potential therapeutic properties. The difluorophenyl moiety is a common feature in many biologically active compounds, and the acrylate group allows for further functionalization through reactions such as Michael additions.[2]

-

Polymer and Materials Science: Fluorinated acrylates are used to synthesize polymers with unique properties, including high thermal stability, chemical resistance, and low surface energy. These polymers find applications in coatings, specialty plastics, and other advanced materials.[7]

Safety and Handling

As with all acrylate derivatives, this compound should be handled with appropriate safety precautions. While a specific material safety data sheet (MSDS) for this compound is not widely available, the hazards can be inferred from the general class of acrylates.

-

Hazards: Acrylates are typically classified as irritants to the skin, eyes, and respiratory system. They may also be sensitizers, causing allergic reactions upon repeated exposure.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong acids, bases, and oxidizing agents. The compound may be light-sensitive and should be stored in an opaque container.

Conclusion

This compound is a valuable and versatile chemical building block with significant potential in both pharmaceutical and materials science research. Its synthesis is achievable through well-established and reliable methods such as the Wittig and Heck reactions. A thorough understanding of its chemical properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory and beyond.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Wittig Reaction: Applications of Methyl (triphenylphosphoranylidene)acetate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

MDPI. (2020). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]

-

Wikipedia. (n.d.). Methyl acrylate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Stabilized Wittig Olefination for Bioconjugation. Retrieved from [Link]

-

Unknown. (n.d.). 27. A Solvent Free Wittig Reaction. Retrieved from [Link]

-

Unknown. (n.d.). Solvent Free Wittig Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). Heck coupling reaction of aryl bromide with methyl acrylate. Retrieved from [Link]

-

NIH. (n.d.). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. Retrieved from [Link]

-

Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives. (n.d.). Eurasian Chemico-Technological Journal. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 3-(2,4-difluorophenyl)acrylate (CAS Number: 166883-00-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-(2,4-difluorophenyl)acrylate, a fluorinated aromatic acrylate of interest in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, outlines a robust and stereoselective synthesis protocol via the Horner-Wadsworth-Emmons reaction, and provides an analysis of its spectroscopic characteristics. This guide is intended to serve as a valuable resource for researchers utilizing this compound as a key intermediate in the development of novel molecules.

Introduction

This compound (CAS: 166883-00-7) is a substituted cinnamate ester featuring a difluorinated phenyl ring. The presence of fluorine atoms can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, making this compound a valuable building block in the synthesis of pharmacologically active agents and advanced materials. This guide will delve into the essential technical aspects of this compound, providing a foundation for its effective application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its handling, reaction optimization, and purification. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 166883-00-7 | Finetech Industry Limited[1] |

| Molecular Formula | C₁₀H₈F₂O₂ | Finetech Industry Limited[1] |

| Molecular Weight | 198.17 g/mol | Finetech Industry Limited[1] |

| IUPAC Name | methyl (E)-3-(2,4-difluorophenyl)prop-2-enoate | (Self-generated) |

| Appearance | Not explicitly stated, likely a colorless to pale yellow liquid or low-melting solid | General knowledge of similar acrylates |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Limited solubility in water. | General knowledge of similar acrylates |

| InChI Key | HLMDQMSXOKRYDF-HWKANZROSA-N | Finetech Industry Limited[1] |

Synthesis of this compound

The synthesis of α,β-unsaturated esters like this compound is commonly achieved through olefination reactions. Among the various methods, the Horner-Wadsworth-Emmons (HWE) reaction is particularly advantageous due to its high stereoselectivity, typically favoring the formation of the (E)-alkene, and the ease of removal of the water-soluble phosphate byproduct.[2][3]

The HWE reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone.[2] For the synthesis of this compound, the logical precursors are 2,4-difluorobenzaldehyde and a phosphonate ester such as trimethyl phosphonoacetate.

Caption: Horner-Wadsworth-Emmons synthesis of this compound.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

This protocol is a generalized procedure based on established HWE reaction conditions.[2][3] Optimization may be required for specific laboratory settings.

Materials:

-

2,4-Difluorobenzaldehyde

-

Trimethyl phosphonoacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Hexanes (for chromatography)

Procedure:

-

Preparation of the Phosphonate Anion: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then suspend it in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Ylide Formation: Add trimethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension of sodium hydride in THF. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. This indicates the formation of the phosphonate carbanion.

-

Reaction with Aldehyde: Cool the reaction mixture back to 0 °C. Add a solution of 2,4-difluorobenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The expected spectral data are detailed below, based on the analysis of similar compounds and general principles of spectroscopy.[4][5][6][7][8][9][10][11][12][13]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and methyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.7 | Doublet | 1H | Vinylic proton (α to carbonyl) |

| ~ 7.4-7.0 | Multiplet | 3H | Aromatic protons |

| ~ 6.5 | Doublet | 1H | Vinylic proton (β to carbonyl) |

| ~ 3.8 | Singlet | 3H | Methyl ester protons (-OCH₃) |

The coupling constant between the two vinylic protons is expected to be in the range of 15-16 Hz, which is characteristic of a trans (E) configuration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 167 | Carbonyl carbon (C=O) |

| ~ 160-165 (dd) | Aromatic carbons attached to fluorine (C-F) |

| ~ 140 | Vinylic carbon (β to carbonyl) |

| ~ 130-110 | Aromatic carbons |

| ~ 120 | Vinylic carbon (α to carbonyl) |

| ~ 52 | Methyl ester carbon (-OCH₃) |

The signals for the fluorine-bearing aromatic carbons will appear as doublets of doublets due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[10][14][15]

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3050-3100 | C-H stretch (aromatic and vinylic) |

| ~ 2950-3000 | C-H stretch (aliphatic) |

| ~ 1720 | C=O stretch (ester) |

| ~ 1640 | C=C stretch (alkene) |

| ~ 1600, 1500 | C=C stretch (aromatic) |

| ~ 1250-1300 | C-O stretch (ester) |

| ~ 1100-1200 | C-F stretch |

Mass Spectrometry

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the compound.

| m/z | Assignment |

| 198 | [M]⁺ (Molecular ion) |

| 167 | [M - OCH₃]⁺ |

| 139 | [M - COOCH₃]⁺ |

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis. The electron-withdrawing nature of the difluorophenyl ring and the acrylate moiety makes it susceptible to various chemical transformations. It can be utilized in:

-

Michael Additions: The electron-deficient double bond is a good Michael acceptor for the introduction of various nucleophiles.

-

Diels-Alder Reactions: The acrylate can act as a dienophile in cycloaddition reactions to construct complex cyclic systems.

-

Polymerization: As an acrylate monomer, it can be used in the synthesis of specialty polymers with unique properties conferred by the fluorine atoms.[16]

-

Synthesis of Heterocycles: It can be a precursor for the synthesis of various heterocyclic compounds of medicinal interest.

Safety and Handling

As with all acrylates, this compound should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. This guide has provided a detailed overview of its properties, a reliable synthesis protocol, and expected spectroscopic data to aid researchers in its effective utilization. The strategic incorporation of this fluorinated intermediate can pave the way for the discovery and development of novel chemical entities with enhanced properties.

References

Sources

- 1. This compound | CAS: 166883-00-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. azom.com [azom.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]

"physical and chemical properties of Methyl 3-(2,4-difluorophenyl)acrylate"

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Methyl 3-(2,4-difluorophenyl)acrylate, a compound of significant interest in medicinal chemistry and materials science. We will delve into its structural characteristics, reactivity, and potential applications, offering field-proven insights and detailed experimental protocols for its synthesis and characterization.

Core Molecular Attributes

This compound, with the chemical formula C₁₀H₈F₂O₂, is a substituted acrylate ester. The presence of a difluorophenyl ring significantly influences its electronic properties and reactivity.

| Property | Value | Source |

| CAS Number | 166883-00-7 | [1][2] |

| Molecular Formula | C₁₀H₈F₂O₂ | [1] |

| Molecular Weight | 198.17 g/mol | [1] |

Solubility Profile:

Acrylate esters are generally soluble in a range of organic solvents[3]. It is anticipated that this compound will exhibit good solubility in common organic solvents such as:

-

Acetone

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Tetrahydrofuran (THF)

-

Toluene

Its solubility in water is expected to be low, a common characteristic of acrylate esters[3].

Synthesis and Mechanistic Considerations

The synthesis of this compound can be achieved through several established synthetic routes for α,β-unsaturated esters. The two most prominent and industrially scalable methods are the Wittig reaction and the Heck reaction.

The Wittig Reaction: A Reliable Olefination Strategy

The Wittig reaction is a widely used method for the formation of carbon-carbon double bonds from carbonyl compounds and phosphorus ylides (Wittig reagents)[4][5][6].

Reaction Scheme:

Figure 1: Wittig reaction for the synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide

-

Preparation of the Wittig Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyl (triphenylphosphoranylidene)acetate in anhydrous toluene.

-

Reaction Initiation: To the stirred suspension, add 2,4-difluorobenzaldehyde dropwise at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue is then purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the phosphorus ylide with atmospheric moisture and oxygen.

-

Anhydrous Solvents: Anhydrous solvents are essential as the Wittig reagent is sensitive to water, which can lead to its decomposition.

-

Column Chromatography: This purification technique is highly effective in separating the desired product from the triphenylphosphine oxide byproduct and any unreacted starting materials.

The Heck Reaction: A Palladium-Catalyzed Cross-Coupling Approach

The Mizoroki-Heck reaction provides an alternative and powerful method for the synthesis of substituted alkenes through the palladium-catalyzed coupling of an alkene with an aryl halide[7][8][9][10].

Reaction Scheme:

Figure 2: Heck reaction for the synthesis of this compound.

Experimental Protocol: A Detailed Methodology

-

Reaction Setup: To a solution of 1-bromo-2,4-difluorobenzene and methyl acrylate in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine).

-

Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C and stirred for several hours.

-

Monitoring and Work-up: The reaction progress is monitored by TLC or Gas Chromatography (GC). After completion, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for the efficiency of the Heck reaction. The ligand stabilizes the palladium center and influences the reaction's selectivity and rate.

-